N-(4-chlorobenzyl)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide
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Overview
Description
N-[(4-CHLOROPHENYL)METHYL]-3-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorophenyl group, a hydroxy-methyl-chromenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-3-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzylamine with 7-hydroxy-4-methylcoumarin in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-3-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the chromenyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-3-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand the interaction of amide compounds with biological systems.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-3-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-BROMOPHENYL)METHYL]-3-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE
- N-[(4-FLUOROPHENYL)METHYL]-3-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE
Uniqueness
N-[(4-CHLOROPHENYL)METHYL]-3-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE is unique due to the presence of the chlorophenyl group, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C20H18ClNO4 |
---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanamide |
InChI |
InChI=1S/C20H18ClNO4/c1-12-16-7-6-15(23)10-18(16)26-20(25)17(12)8-9-19(24)22-11-13-2-4-14(21)5-3-13/h2-7,10,23H,8-9,11H2,1H3,(H,22,24) |
InChI Key |
YKKRSIIYZZRHFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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